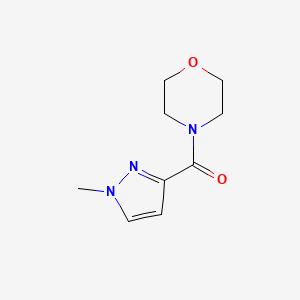

(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone is a chemical compound with the molecular formula C9H13N3O2 It is a heterocyclic compound containing both pyrazole and morpholine moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The carbonyl carbon in (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone is electrophilic, making it susceptible to nucleophilic attack. Key reactions include:

For example, reaction with ethylmagnesium bromide yields a tertiary alcohol, while hydrazine forms hydrazones that can cyclize under acidic conditions .

Oxidation Reactions

The morpholine ring and pyrazole substituents influence oxidation pathways:

Oxidation with KMnO₄ under acidic conditions selectively cleaves the morpholine ring, producing pyrazole-carboxylic acid intermediates.

Reduction Reactions

The ketone group undergoes reduction to secondary alcohols:

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C | Secondary alcohol with retention of pyrazole and morpholine rings | |

| LiAlH₄ | Dry ether, reflux | Complete reduction to methane derivatives (rare, requires harsh conditions) |

Sodium borohydride (NaBH₄) selectively reduces the carbonyl group without affecting the heterocyclic rings.

Condensation and Cyclization

The compound participates in cyclocondensation reactions to form fused heterocycles:

For instance, condensation with thiourea under acidic conditions yields pyrazolo-pyrimidine hybrids, which are pharmacologically relevant .

Mechanistic Insights

-

Steric Effects : The 1-methyl group on the pyrazole ring hinders nucleophilic attack at the adjacent nitrogen, directing reactivity toward the carbonyl carbon .

-

Electronic Effects : The morpholine ring’s electron-donating oxygen stabilizes transition states during nucleophilic substitutions, enhancing reaction rates .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in coupling reactions by stabilizing ionic intermediates .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its hybrid structure:

| Compound | Key Reactivity Differences |

|---|---|

| Morpholino(pyrazol-5-yl)methanone | Higher susceptibility to oxidation due to unprotected pyrazole nitrogen |

| (Pyrazol-4-yl)(piperidin-1-yl)methanone | Reduced nucleophilic substitution due to steric bulk of piperidine vs. morpholine |

Applications De Recherche Scientifique

Pharmacological Properties

The compound exhibits promising pharmacological properties, primarily attributed to the pyrazole ring, which is known for its diverse biological activities including anti-inflammatory, analgesic, and antitumor effects. The morpholine moiety enhances solubility and bioavailability, making it a valuable candidate in drug development. Research indicates that compounds similar to (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone can interact with specific molecular targets such as enzymes and receptors, influencing their activity and leading to therapeutic effects.

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in treating various conditions:

- Calcimimetics Development : A study focused on optimizing substituted pyrazole derivatives as type II calcimimetics for treating secondary hyperparathyroidism demonstrated the potential of pyrazole compounds in modulating calcium-sensing receptor activity .

- Antitumor Activity : Research has shown that pyrazole-based compounds can inhibit tumor growth in vivo, suggesting that this compound may possess similar anticancer properties .

Pesticidal Applications

The unique structure of this compound allows it to serve as a lead compound in developing new pesticides. Its potential to interact with biological systems makes it suitable for targeting specific pests while minimizing environmental impact. Research into similar compounds has indicated effectiveness against a range of agricultural pests, enhancing crop protection strategies.

Polymer Development

The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength. These enhancements are particularly beneficial in developing advanced materials for various industrial applications.

Data Table: Comparative Analysis of Pyrazole Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (1-methyl-1H-pyrazol-5-yl)(morpholino)methanone | Different substitution on pyrazole | Potentially different pharmacological effects |

| 1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole | Contains benzimidazole moiety | Varied biological activities compared to this compound |

Mécanisme D'action

The mechanism of action of (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

(1-methyl-1H-pyrazol-5-yl)(morpholino)methanone: Similar in structure but with a different substitution pattern on the pyrazole ring.

1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole: Contains both pyrazole and benzimidazole moieties, offering different biological activities.

Uniqueness

(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone is unique due to its combination of pyrazole and morpholine rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, setting it apart from other similar compounds .

Activité Biologique

(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone is a heterocyclic compound that combines a pyrazole ring with a morpholine moiety. This unique structure is believed to contribute to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections will explore the synthesis, biological mechanisms, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is conducted in dichloromethane under reflux conditions, followed by purification through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may modulate enzyme activity or receptor binding, leading to various therapeutic effects. The exact pathways and targets depend on the context of use, but preliminary studies suggest that it could influence key signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Research indicates that compounds containing pyrazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may also possess antibacterial activity .

Anticancer Properties

The compound's potential as an anticancer agent has been evaluated in vitro against several human cancer cell lines. For example, studies have reported that derivatives with similar structures demonstrate cytotoxic effects on cancer cells, leading to reduced cell viability. The IC50 values for these compounds often fall within the range of 10–50 µM, indicating promising anticancer activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (1-methyl-1H-pyrazol-5-yl)(morpholino)methanone | Different substitution on pyrazole | Potentially different pharmacological effects |

| 1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole | Contains benzimidazole moiety | Varied biological activities compared to this compound |

This table highlights how variations in structure can lead to differences in biological activity, emphasizing the unique profile of this compound.

Case Studies and Research Findings

Numerous studies have investigated the biological activities of pyrazole derivatives. For example:

- Study on MAGL Inhibition : A series of pyrazole derivatives were evaluated for their ability to inhibit monoacylglycerol lipase (MAGL), an important target in pain management and inflammation. One derivative showed an IC50 value of 6.8 µM, indicating strong inhibitory potential .

- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives significantly inhibited cell proliferation in human cancer cell lines such as RKO and MCF-7, with observed IC50 values indicating effective cytotoxicity at relatively low concentrations .

Propriétés

IUPAC Name |

(1-methylpyrazol-3-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-11-3-2-8(10-11)9(13)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZNOSGDKWEBPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.